molecular formula C20H36O4 B1247239 Secokotomolide A

Secokotomolide A

Cat. No. B1247239
M. Wt: 340.5 g/mol
InChI Key: GRBBECUHXQCEBW-YMIFCHIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secokotomolide A is a natural product found in Cinnamomum kotoense with data available.

Scientific Research Applications

Applications in Medicinal Chemistry and Pharmacology

  • Antitubercular Activity : Secokotomolide A has been identified as a compound with potential antitubercular properties. In a study conducted on the stem wood of Cinnamomum kotoense, several compounds including secokotomolide were isolated and tested for their antitubercular activities. The results indicated potential therapeutic applications against Mycobacterium tuberculosis (Chen, Peng, Tsai, & Chen, 2005).

  • Cytotoxicity and Apoptotic Effects : Another study found that secokotomolide A induced significant cell death in human HeLa cell lines. It demonstrated apoptotic-related DNA damage, suggesting its potential use in cancer therapies. The study also showed that secokotomolide A increased intracellular hydrogen peroxide, nitric oxide levels, and activated caspase 3/7, indicating its role in inducing apoptosis in cancer cells (Ching-Hsein Chen, Lo, Liu, & Chung-Yi Chen, 2006).

Synthesis and Chemical Studies

  • Synthetic Approaches : Research has been conducted on the synthesis of secokotomolide A, demonstrating its chemical synthesis pathways. For example, a study developed a geometric-selective synthesis of beta-iodo Morita-Baylis-Hillman esters, which was then used in the synthesis of secokotomolide A, demonstrating the synthetic utility of these esters (Lee, Hwang, Shin, Lee, Jo, & Ryu, 2007).

properties

Product Name

Secokotomolide A

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

methyl (E)-2-[(1R)-1-hydroxy-2-oxopropyl]hexadec-2-enoate

InChI

InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24-3)19(22)17(2)21/h16,19,22H,4-15H2,1-3H3/b18-16+/t19-/m0/s1

InChI Key

GRBBECUHXQCEBW-YMIFCHIISA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C(\[C@H](C(=O)C)O)/C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCC=C(C(C(=O)C)O)C(=O)OC

synonyms

secokotomolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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